molecular formula C17H21NOS B2680056 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one CAS No. 1797286-53-3

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one

Cat. No.: B2680056
CAS No.: 1797286-53-3
M. Wt: 287.42
InChI Key: FVCJNDFFGSIOEG-UHFFFAOYSA-N
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Description

"1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one" is an intricate organic compound, characterized by its bicyclic structure fused with phenyl and methylthio groups. This structural complexity lends itself to various applications in scientific research, particularly in the realms of medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one" typically involves multi-step organic reactions. Starting from easily available precursors, one might undergo processes like cyclization, functional group transformations, and coupling reactions. Key conditions include precise temperature control and the use of catalysts to ensure the correct stereochemistry.

Industrial Production Methods: In an industrial setting, large-scale synthesis requires optimized conditions for higher yields and purity. This often includes the use of specialized reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions.

  • Reduction: : Reduction reactions might target the ketone group, converting it into secondary alcohols under catalytic hydrogenation.

  • Substitution: : Nucleophilic substitutions can occur at the phenyl ring or the bicyclic structure, introducing new functional groups.

Common Reagents and Conditions

  • Oxidation: : Use of agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Reagents like alkyl halides for introducing new alkyl groups.

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Conversion to secondary alcohols.

  • Substitution: : Formation of various derivatives depending on the substituents introduced.

Scientific Research Applications

"1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one" is utilized in diverse research areas:

  • Chemistry: : As a model compound in studying reaction mechanisms and stereochemistry.

  • Biology: : Its interactions with biological macromolecules help in understanding enzyme-substrate interactions.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in neurological disorders.

  • Industry: : Used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The compound's mechanism of action involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. Its bicyclic structure allows for high-affinity binding, modulating the activity of these targets and altering biochemical pathways. This can lead to therapeutic effects, such as analgesic or anti-inflammatory actions.

Comparison with Similar Compounds

Comparing "1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylthio)phenyl)propan-1-one" with other similar compounds, its unique structural features stand out. The presence of the methylthio group and the specific stereochemistry confer distinct properties that might lead to different biological activities and reactivity profiles.

Similar Compounds

  • Compounds with azabicyclo[3.2.1]octane core but without the methylthio substituent.

  • Analogues with different functional groups on the phenyl ring.

  • Derivatives with alternative stereochemistry at key positions.

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-methylsulfanylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NOS/c1-20-16-10-5-13(6-11-16)7-12-17(19)18-14-3-2-4-15(18)9-8-14/h2-3,5-6,10-11,14-15H,4,7-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCJNDFFGSIOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2C3CCC2C=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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